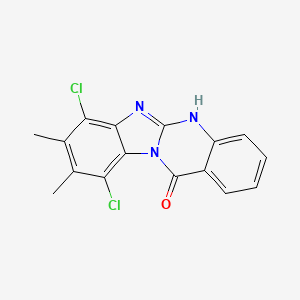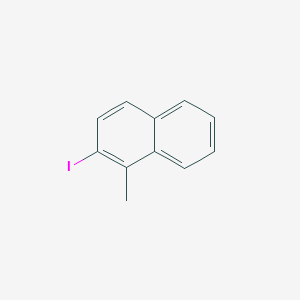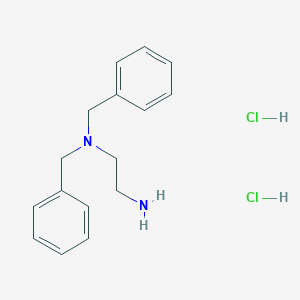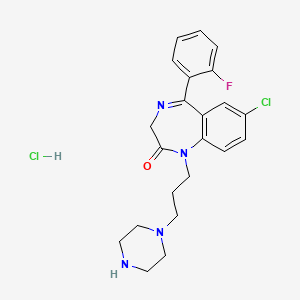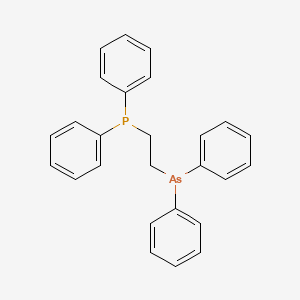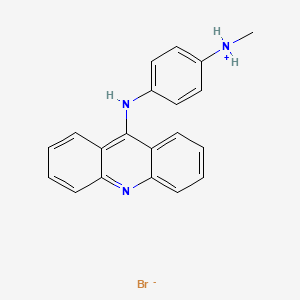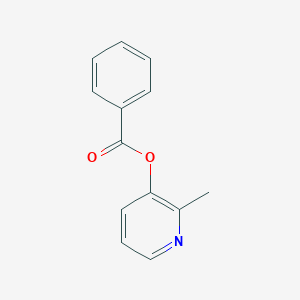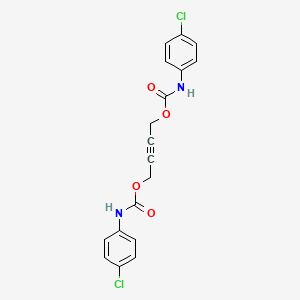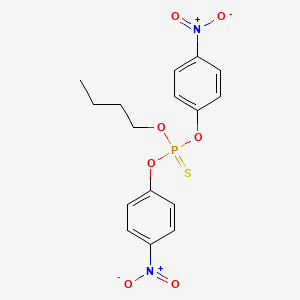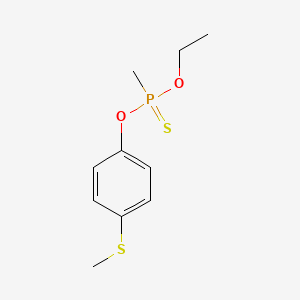
Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique structure, which includes both ethoxy and methylsulfanyl groups attached to a phenoxy ring, and a sulfanylidene-phosphorane moiety.
Métodos De Preparación
The synthesis of ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of phosphonothioic acid with ethyl alcohol and 4-(methylthio)phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanylidene-phosphorane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE include:
- Phosphonothioic acid, methyl-, O-ethyl O-(p-(methylthio)phenyl) ester
- Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
These compounds share similar structural features but may differ in their reactivity and applications. ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE is unique due to its specific combination of functional groups and the resulting chemical properties .
Propiedades
Número CAS |
2703-13-1 |
|---|---|
Fórmula molecular |
C10H15O2PS2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
ethoxy-methyl-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-4-11-13(2,14)12-9-5-7-10(15-3)8-6-9/h5-8H,4H2,1-3H3 |
Clave InChI |
LUCDVNXIIQYRLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OC1=CC=C(C=C1)SC |
Descripción física |
Phosphonothioic acid, methyl-, o-ethyl o-(4-(methylthio)phenyl) ester is a liquid. (EPA, 1998) Liquid; [CAMEO] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)

